Ethyl 3-methyl-4-oxopentanoate
Overview
Description
Ethyl 3-methyl-4-oxopentanoate: is an organic compound with the molecular formula C8H14O3. It is an ester derived from 3-methyl-4-oxopentanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
Ethyl 3-methyl-4-oxopentanoate, also known as Ethyl isobutyrylacetate , is a complex organic compound. The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.
Biochemical Pathways
For instance, 3-oxopentanoate, a compound structurally similar to this compound, has been identified as a potential intermediate in novel biosynthetic pathways . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxopentanoate can be synthesized through the esterification of 3-methyl-4-oxopentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-methyl-4-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 3-methyl-4-oxopentanoic acid.
Reduction: 3-methyl-4-hydroxypentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-4-oxopentanoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Agricultural Chemicals: It is utilized in the synthesis of agrochemicals such as herbicides and pesticides.
Material Science: The compound is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
- Ethyl 4-methyl-3-oxopentanoate
- Methyl 3-methyl-4-oxopentanoate
- Ethyl 3-oxopentanoate
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of the methyl group at the third position influences its steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
ethyl 3-methyl-4-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-6(2)7(3)9/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMVBRIEVYRZIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564859 | |
Record name | Ethyl 3-methyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55424-74-3 | |
Record name | Ethyl 3-methyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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